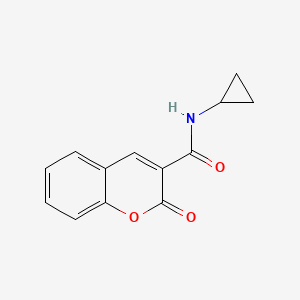
N-cyclopropyl-2-oxochromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-2-oxochromene-3-carboxamide: is a chemical compound belonging to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of a cyclopropyl group and a carboxamide moiety in this compound adds to its unique chemical properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-oxochromene-3-carboxamide typically involves the cyclopropanation of N-substituted 2-oxochromene-3-carboxamides. One common method involves the reaction of zinc enolate, prepared from 1,1-dibromo-3,3-dimethylbutan-2-one, with N-substituted 2-oxochromene-3-carboxamides. This reaction yields 1-(2,2-dimethyl-propanoyl)-2-oxo-1a,7b-dihydrocyclopropa[c]chromene-1a-carboxamides as single isomers .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions: N-cyclopropyl-2-oxochromene-3-carboxamide undergoes various chemical reactions, including cyclopropanation, substitution, and reduction reactions. The cyclopropanation reaction is particularly notable, where zinc enolate reacts with the compound to form cyclopropyl derivatives .
Common Reagents and Conditions:
Cyclopropanation: Zinc enolate prepared from 1,1-dibromo-3,3-dimethylbutan-2-one.
Substitution: Various nucleophiles can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.
Major Products Formed: The major products formed from these reactions include cyclopropyl derivatives and substituted chromene carboxamides, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Studied for its unique chemical properties and reactivity.
Biology:
- Investigated for its potential antimicrobial and antifungal activities.
- Studied for its cytotoxic effects on cancer cell lines .
Medicine:
- Potential therapeutic applications due to its biological activities.
- Studied as a potential inhibitor of enzymes such as 5-lipoxygenase .
Industry:
- Potential use in the development of new pharmaceuticals and agrochemicals.
- Studied for its potential applications in material science.
Mécanisme D'action
The exact mechanism of action of N-cyclopropyl-2-oxochromene-3-carboxamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, its potential inhibitory activity against 5-lipoxygenase suggests that it may interfere with the enzyme’s active site, thereby inhibiting its function .
Comparaison Avec Des Composés Similaires
- N-cyclopropyl-3-oxo-3H-benzo[f]chromene-2-carboxamide
- N-cyclohexyl-2-oxochromene-3-carboxamide
- N-benzyl-2-oxochromene-3-carboxamide
Comparison: N-cyclopropyl-2-oxochromene-3-carboxamide is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and therapeutic potential. For example, the cyclopropyl group can influence the compound’s ability to interact with specific molecular targets, potentially enhancing its biological activity .
Propriétés
IUPAC Name |
N-cyclopropyl-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-12(14-9-5-6-9)10-7-8-3-1-2-4-11(8)17-13(10)16/h1-4,7,9H,5-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAWWZLPCHXQRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-3-phenylpropanamide](/img/structure/B7481110.png)

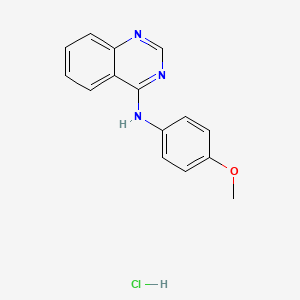
![2-[2-(2-oxopyrrolidin-1-yl)-1,3-thiazol-4-yl]-N-(1-propylbenzimidazol-2-yl)acetamide](/img/structure/B7481124.png)
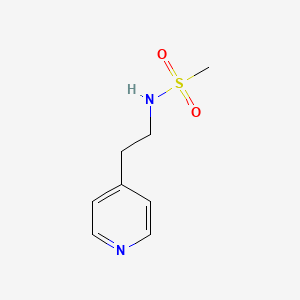
![N-[2-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]ethyl]thiophene-2-carboxamide](/img/structure/B7481151.png)
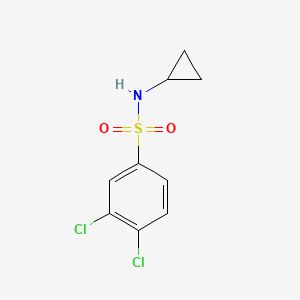
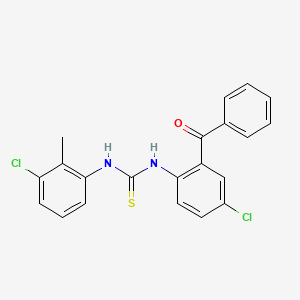
![Ethyl 4-[4-[(3,5-difluorophenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7481195.png)
![1-(2-Methoxyethylsulfanyl)-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B7481202.png)
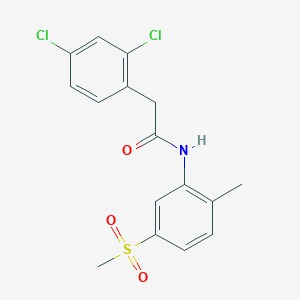
![5-bromo-N-[2-(3-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B7481207.png)
![3-bromo-N-[2-(3-chlorophenyl)ethyl]-4-methoxybenzamide](/img/structure/B7481210.png)
![Methyl 4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]benzoate](/img/structure/B7481214.png)
